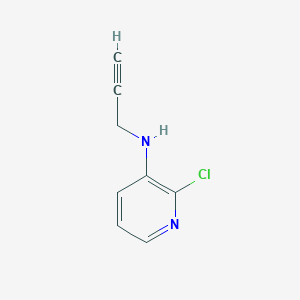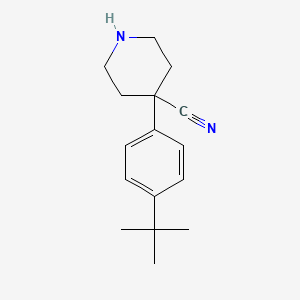![molecular formula C21H32N2O4S B14015409 cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate CAS No. 35819-79-5](/img/structure/B14015409.png)
cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C21H32N2O4S and a molecular weight of 408.5548 . This compound is known for its unique structure, which includes a cyclooctyl group, a cyclohexylsulfamoyl group, and a phenylcarbamate group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cyclooctylamine with 4-(cyclohexylsulfamoyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid catalysts can enhance the efficiency and yield of the reaction. Additionally, phosgene-free methods using dimethyl carbonate as a carbamoylating agent have been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various carbamate derivatives, while oxidation and reduction can modify the sulfamoyl group to form sulfoxides or sulfides .
Wissenschaftliche Forschungsanwendungen
Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and oxidative stress-related conditions.
Wirkmechanismus
The mechanism of action of cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or scavenge free radicals, providing antioxidant benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclooctyl N-phenylcarbamate
- Cyclohexyl N-phenylcarbamate
- Cyclooctyl N-[4-(methylsulfamoyl)phenyl]carbamate
Uniqueness
Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to the presence of both cyclooctyl and cyclohexylsulfamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .
Eigenschaften
CAS-Nummer |
35819-79-5 |
|---|---|
Molekularformel |
C21H32N2O4S |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C21H32N2O4S/c24-21(27-19-11-7-2-1-3-8-12-19)22-17-13-15-20(16-14-17)28(25,26)23-18-9-5-4-6-10-18/h13-16,18-19,23H,1-12H2,(H,22,24) |
InChI-Schlüssel |
ZVNQTEJBARPOMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-5-[(4-chlorophenyl)methylideneamino]-1,3-dimethyl-pyrimidine-2,4-dione](/img/structure/B14015330.png)
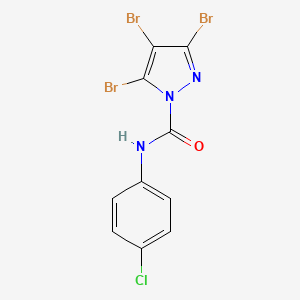
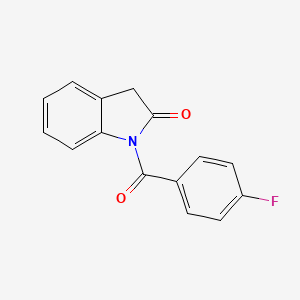
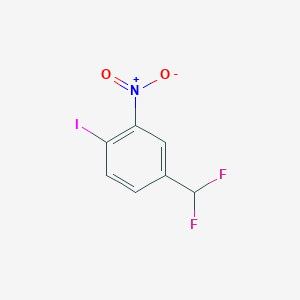

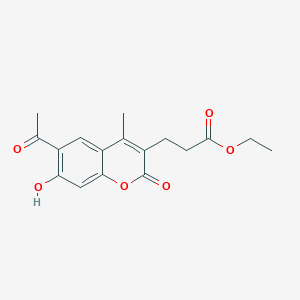
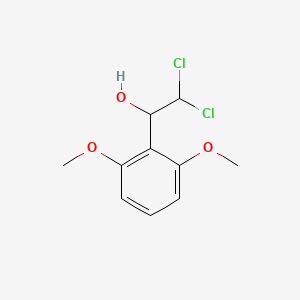
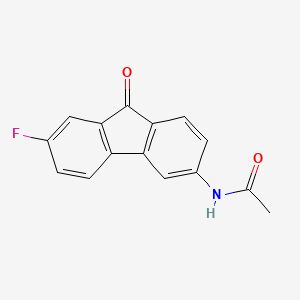
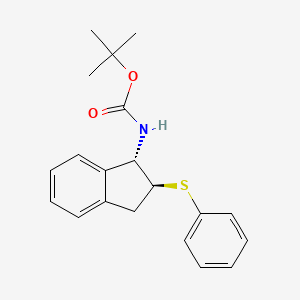
![[(1S,9S,10R,12S,13S,18R)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B14015376.png)
